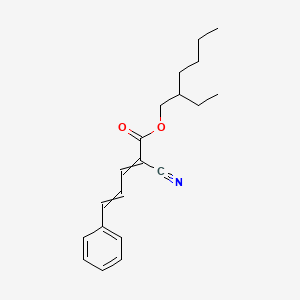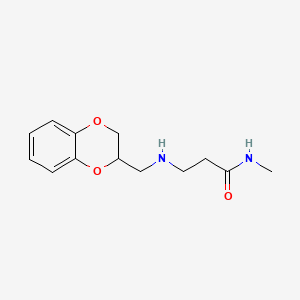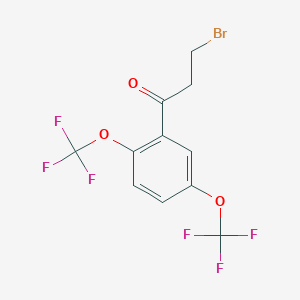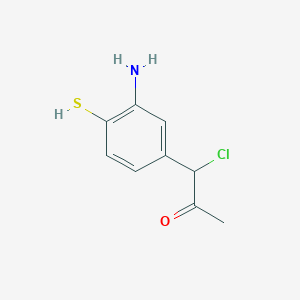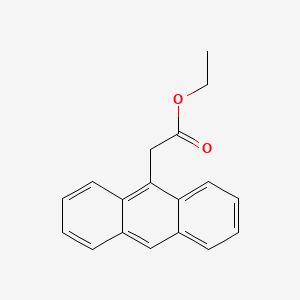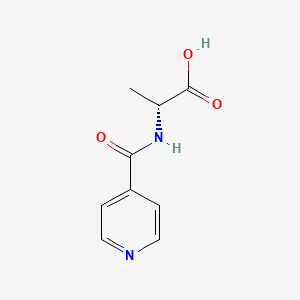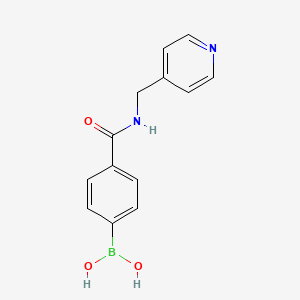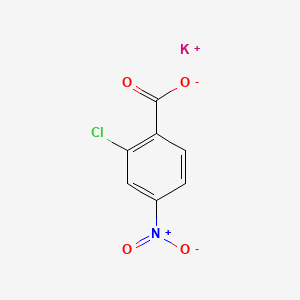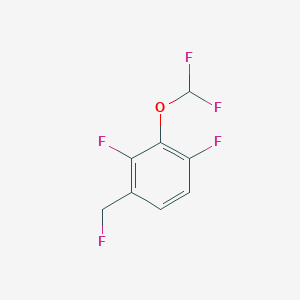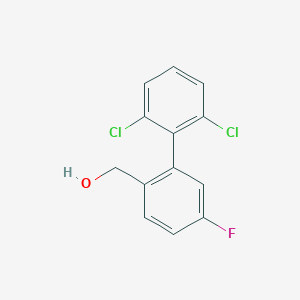
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.
Methanol Addition: The halogenated biphenyl is then reacted with methanol under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol addition reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-aldehyde or (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of dehalogenated biphenyl compounds.
Substitution: Formation of biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,6’-Dichloro-biphenyl-2-yl)-methanol
- (5-Fluoro-biphenyl-2-yl)-methanol
- (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure, along with the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[2-(2,6-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-2-1-3-12(15)13(11)10-6-9(16)5-4-8(10)7-17/h1-6,17H,7H2 |
Clé InChI |
HBUDFKKZQBYQBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


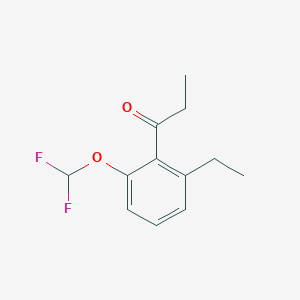
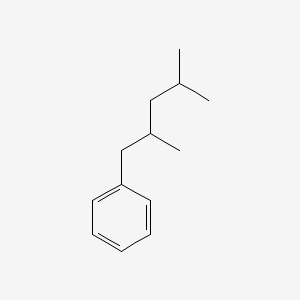
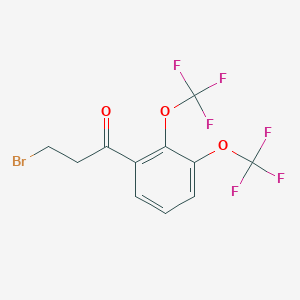
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
